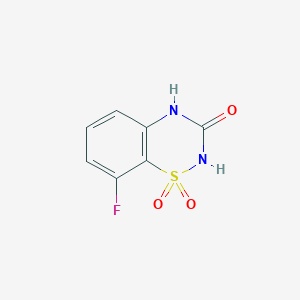
2-(bromomethyl)-5-methoxybenzonitrile
説明
2-(Bromomethyl)-5-methoxybenzonitrile (BMMB) is an organic compound that has been widely studied in scientific research due to its unique properties and potential applications. BMMB is a versatile building block for organic synthesis, and it has been used in a variety of applications, such as drug synthesis, peptide synthesis, and the preparation of polymers and other materials. BMMB has also been studied for its potential as a therapeutic agent, and its mechanism of action has been explored in several scientific studies.
作用機序
The mechanism of action of 2-(bromomethyl)-5-methoxybenzonitrile has been studied in several scientific studies. 2-(bromomethyl)-5-methoxybenzonitrile has been found to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have both therapeutic and toxic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(bromomethyl)-5-methoxybenzonitrile have been studied in several scientific studies. 2-(bromomethyl)-5-methoxybenzonitrile has been found to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-oxidant effects. 2-(bromomethyl)-5-methoxybenzonitrile has also been found to have neuroprotective and neuroregenerative effects, and it has been shown to reduce pain and inflammation in animal models.
実験室実験の利点と制限
The use of 2-(bromomethyl)-5-methoxybenzonitrile in laboratory experiments has several advantages. 2-(bromomethyl)-5-methoxybenzonitrile is a versatile building block for organic synthesis, and it has a high yield and a short reaction time. Additionally, 2-(bromomethyl)-5-methoxybenzonitrile is relatively inexpensive and easy to obtain. The main limitation of 2-(bromomethyl)-5-methoxybenzonitrile is that it is toxic and should be handled with care.
将来の方向性
The potential applications of 2-(bromomethyl)-5-methoxybenzonitrile are still being explored, and there are several possible future directions for research. One potential future direction is to explore the potential of 2-(bromomethyl)-5-methoxybenzonitrile as a therapeutic agent. Additionally, further research could be conducted to explore the effects of 2-(bromomethyl)-5-methoxybenzonitrile on other biological systems, such as the immune system and the cardiovascular system. Additionally, research could be conducted to explore the potential of 2-(bromomethyl)-5-methoxybenzonitrile as a drug delivery system, as well as to explore the potential of 2-(bromomethyl)-5-methoxybenzonitrile as a scaffold for the synthesis of other compounds. Finally, further research could be conducted to explore the potential of 2-(bromomethyl)-5-methoxybenzonitrile as a diagnostic tool, as well as to explore the potential of 2-(bromomethyl)-5-methoxybenzonitrile as a catalyst for organic reactions.
科学的研究の応用
2-(bromomethyl)-5-methoxybenzonitrile has been extensively studied in scientific research due to its unique properties and potential applications. 2-(bromomethyl)-5-methoxybenzonitrile has been used in a variety of applications, such as drug synthesis, peptide synthesis, and the preparation of polymers and other materials. 2-(bromomethyl)-5-methoxybenzonitrile has also been studied for its potential as a therapeutic agent, and its mechanism of action has been explored in several scientific studies.
特性
IUPAC Name |
2-(bromomethyl)-5-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJLXNZAQVSWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-methoxybenzyl bromide | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















